Hodgkinsine

Structure

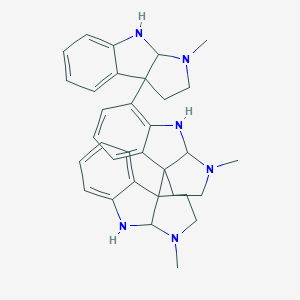

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939524 | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18210-71-4 | |

| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Description

The Significance of Hodgkinsine within the Pyrrolidinoindoline Alkaloid Family

This compound belongs to a family of oligomeric pyrrolidinoindoline alkaloids, which are classified based on the number of monomeric units they contain. This family includes dimers like chimonanthines, other trimers, and tetramers such as quadrigemine C and psycholeine. The complexity of these molecules, with multiple chiral centers, presents significant challenges and opportunities in stereochemistry and synthetic chemistry. wikipedia.org The unique structural features of this compound, particularly its linkage patterns, distinguish it from other members of this family and are a subject of ongoing research.

Historical Context of this compound Discovery and Isolation

The discovery and subsequent isolation of this compound from various plant species have been pivotal in understanding its distribution and chemotaxonomy.

This compound was first identified and isolated from the leaves of Hodgkinsonia frutescens, a shrub belonging to the Rubiaceae family found in Queensland, Australia. scispace.comrjptonline.org Initial attempts to crystallize the alkaloid were challenging, but it was eventually obtained in a crystalline form solvated with benzene. scispace.com

Following its initial discovery, this compound has been isolated from several species within the Psychotria genus, highlighting its prevalence in this group of plants. These species include:

Psychotria colorata : this compound is a major alkaloid found in the flowers of this species. wikipedia.orgrjptonline.orgresearchgate.netunirioja.esscielo.br

Psychotria muscosa : This species is another source of this compound. rjptonline.orgnih.govresearchgate.netresearchgate.net

Psychotria malayana : this compound has been identified as a major alkaloid in this Indonesian plant. rjptonline.orgresearchgate.net

Psychotria oleoides : This species, found in New Caledonia, also contains this compound. researchgate.netscielo.brnih.gov

Psychotria lyciiflora wikipedia.orgscielo.br

Psychotria beccarioides researchgate.net

Psychotria rostrata researchgate.netscielo.br

Psychotria hoffmannseggiana researchgate.net

Research has expanded the known sources of this compound beyond the Psychotria genus. It has been isolated from the aerial parts of Margaritopsis carrascoana, an endemic shrub from northeastern Brazil. scielo.brresearchgate.netsbq.org.br Additionally, this compound has been reported in Eumachia forsteriana. nih.gov

Subsequent Isolation from Psychotria Species (e.g., Psychotria colorata, Psychotria muscosa, Psychotria malayana, Psychotria oleoides)

Taxonomic and Chemo-taxonomic Perspectives on this compound-Producing Genera (Rubiaceae Family, Psychotrieae Tribe)

The presence of this compound and related pyrrolidinoindoline alkaloids serves as a significant chemotaxonomic marker within the Rubiaceae family, particularly in the tribe Psychotrieae. nih.govmdpi.com This family is one of the largest among flowering plants, with a cosmopolitan distribution but concentrated diversity in the tropics. mdpi.comwikipedia.org The tribe Psychotrieae is a large and complex group, and the chemical profiles of its species, including the presence of specific alkaloids, are valuable tools for understanding phylogenetic relationships. scielo.brresearchgate.netdntb.gov.ua The distribution of these complex alkaloids across genera like Hodgkinsonia, Psychotria, Margaritopsis, and Eumachia underscores their close evolutionary relationships. scielo.brdntb.gov.ua

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories. A primary focus has been on its biological activity, particularly its analgesic properties. wikipedia.orgresearchgate.net Studies have explored its mechanism of action, revealing that it acts as both a mu-opioid agonist and an NMDA antagonist. wikipedia.orgunirioja.es Another significant area of research is synthetic chemistry, driven by the compound's complex structure and multiple stereocenters. wikipedia.orgnih.gov Furthermore, the distribution of this compound and its analogs in various plant species continues to be a subject of phytochemical and chemotaxonomic investigations, contributing to a better understanding of plant biodiversity and evolution. scielo.brscielo.br

Biosynthesis and Biogenetic Hypotheses

Postulated Biogenesis from Tryptamine (B22526) Monomers

The biosynthesis of polypyrroloindoline alkaloids, including Hodgkinsine, is generally postulated to originate from tryptamine monomers princeton.edunih.gov. Tryptamine itself is derived from the decarboxylation of the amino acid tryptophan, catalyzed by tryptophan decarboxylase (TDC) wikipedia.orgpnas.orgacs.org. These tryptamine units then undergo a series of enzymatic reactions to form the complex oligomeric structures characteristic of this alkaloid class princeton.edunih.gov. Research suggests that varying chain lengths of these oligomers, from dimeric to octameric forms, are found in nature, indicating an iterative assembly process princeton.edunih.gov. This compound, being a trimer, fits within this framework of sequential monomer addition wikipedia.org.

Oxidative Coupling Mechanisms in Pyrrolidinoindoline Alkaloid Biosynthesis

A key mechanism proposed for the formation of polypyrroloindoline alkaloids is oxidative coupling princeton.edunih.gov. This process involves the enzymatic oxidation of tryptamine monomers, leading to selective coupling at specific positions, typically C3 or C7 princeton.edunih.gov. Iterative rounds of such coupling reactions build the complex architecture of these alkaloids, joining multiple pyrroloindoline units princeton.edunih.gov. For instance, the formation of the C3a–C3a′ linkage, which creates contiguous stereogenic quaternary carbon centers, is thought to precede the formation of C3a–C7′ linkages, as seen in the structure of this compound chemrxiv.org. The precise nature of the enzymes and cofactors involved in these oxidative coupling events is an active area of research.

Enzymatic Pathways and Intermediates in this compound Biogenesis

While specific enzymatic pathways and intermediates for this compound biosynthesis are not exhaustively detailed in publicly available literature, general principles for cyclotryptamine alkaloid formation provide a framework. The process likely involves enzymes capable of catalyzing oxidative coupling reactions to link tryptamine-derived units. These enzymes would manage the formation of critical carbon-carbon bonds, such as the C3a–C3a′ and C3a–C7′ linkages, which are hallmarks of the polypyrroloindoline structure princeton.edunih.govchemrxiv.org. The formation of these linkages often establishes quaternary stereocenters, demanding high regio- and stereoselectivity from the enzymes involved nih.govchemrxiv.orgresearchgate.net.

Comparative Biogenetic Routes for Related Oligomeric Cyclotryptamine Alkaloids

This compound's biogenesis can be contextualized by examining related oligomeric cyclotryptamine alkaloids. For example, dimeric alkaloids like chimonanthine (B1196302) are proposed to arise from the oxidative dimerization of N-methyl tryptamine chemrxiv.orgresearchgate.netmdpi.com. Trimeric alkaloids such as this compound can then be envisioned as extensions of these dimeric precursors through further coupling reactions chemrxiv.org. Studies on other polypyrroloindolines, such as communesins and quadrigemines, highlight similar themes of iterative coupling and the formation of complex quaternary stereocenters, suggesting conserved biosynthetic strategies within this alkaloid family chemrxiv.orgmit.eduacs.orgacs.orgnih.gov. The variation in oligomer chain length and linkage patterns across these related compounds reflects the precise control exerted by the enzymatic machinery.

Gene Cluster Identification and Biosynthetic Engineering Approaches

Direct identification of gene clusters responsible for this compound biosynthesis has not been extensively reported in readily accessible literature. However, advances in understanding the biosynthesis of related alkaloids, such as physostigmine, have involved genome mining to identify gene clusters encoding the necessary enzymes researchgate.net. The identification of such clusters is crucial for biosynthetic engineering approaches, which aim to heterologously produce these complex molecules or their derivatives in engineered host organisms epfl.ch. Future research may focus on identifying the specific genes and enzymes involved in the oxidative coupling and iterative assembly steps to enable such engineering efforts.

Total Synthesis Strategies and Methodologies for Hodgkinsine and Its Analogues

Challenges in Hodgkinsine Total Synthesis: Stereochemical Control and Quaternary Center Construction

The total synthesis of this compound is a significant undertaking due to its complex molecular structure, which features three pyrrolidinoindoline subunits. A primary hurdle lies in the precise control of stereochemistry across its multiple stereocenters, including four quaternary stereocenters. acs.org These quaternary centers, particularly the vicinal ones, create substantial steric hindrance, making their construction a formidable challenge. researchgate.netnih.govrsc.org The inherent lability of certain bonds within the structure, such as the C3a–C3a′ σ-bond, further complicates synthetic efforts. rsc.org

Key linkages that define the trimeric structure of this compound are the C3a–C7' and C3a–C3a' carbon-carbon bonds. The formation of these bonds with complete stereocontrol is paramount to a successful synthesis. acs.orgacs.org Early synthetic strategies often struggled to achieve high diastereoselectivity and enantioselectivity in the crucial bond-forming steps due to the steric congestion around the reaction centers. rsc.org Overcoming these challenges has necessitated the development of innovative and highly selective synthetic methods. scite.aichemrxiv.org

Convergent Synthetic Approaches

To address the complexities of this compound's structure, researchers have favored convergent synthetic strategies. These approaches involve the independent synthesis of the constituent cyclotryptamine monomers, which are then assembled in a controlled manner. acs.orgmit.eduscience.gov This modularity allows for greater flexibility and efficiency compared to a linear synthesis. Two prominent convergent strategies have emerged: diazene-directed fragment assembly and catalytic asymmetric oligomerization.

Diazene-Directed Fragment Assembly

A groundbreaking approach pioneered by several research groups utilizes diazenes as transient linkers to assemble the cyclotryptamine subunits. chemrxiv.orgresearchgate.net This method offers exceptional control over the formation of the critical C-C bonds and the establishment of the quaternary stereocenters. acs.orgmedkoo.com The process can be broken down into three key stages:

The foundation of the diazene-directed strategy lies in the efficient preparation of functionalized cyclotryptamine monomers. chemrxiv.orgresearchgate.net Rhodium (Rh) and Iridium (Ir)-catalyzed C-H amination reactions have proven to be powerful tools for this purpose. acs.orgacs.org These reactions allow for the direct and regioselective installation of nitrogen-containing functional groups at the C3a and C7 positions of the cyclotryptamine core, which are essential for the subsequent diazene (B1210634) formation. acs.orgmit.edu This catalytic C-H functionalization provides rapid access to the necessary building blocks in a complex molecular setting. chemrxiv.org

| Catalyst System | Position of C-H Amination | Significance |

| Rh-catalyst | C3a | Enables functionalization for subsequent C3a-C3a' and C3a-C7' bond formation. acs.orgmit.edu |

| Ir-catalyst | C7 | Provides access to C7-functionalized monomers for building oligomeric structures. acs.orgmit.edu |

With the functionalized monomers in hand, the next step is the formation of a diazene bridge between them. This is typically achieved through a silver-mediated coupling reaction. chemrxiv.orgresearchgate.net In this process, a C3a-bromocyclotryptamine derivative undergoes electrophilic activation by a silver salt, such as silver(I) trifluoromethanesulfonate. acs.orgacs.org This activated species then reacts with an electronically attenuated hydrazine (B178648) nucleophile to form the aryl-alkyl diazene linker. acs.orgmit.edu This methodology has been successfully applied to the synthesis of complex bis- and tris-diazene intermediates. mit.edu

Key Reagents in Diazene Formation

| Reagent | Role |

| Silver(I) trifluoromethanesulfonate | Electrophilic activator of the bromocyclotryptamine. acs.orgacs.org |

| Electronically attenuated hydrazine | Nucleophile for the formation of the diazene bond. acs.orgmit.edu |

The final and most crucial step in this sequence is the photolytic cleavage of the diazene linker. chemrxiv.orgresearchgate.net Upon irradiation with light, the diazene molecule extrudes dinitrogen (N₂), generating two radical species. nih.govresearchgate.net These radicals then couple intramolecularly to form the desired carbon-carbon bond. nih.gov This process is remarkably stereoselective, allowing for the formation of the C3a–C3a' and C3a–C7' bonds with complete control over the resulting quaternary stereocenters. acs.orgmit.edu In some instances, multiple diazene linkers can be cleaved in a single photolytic step, leading to the simultaneous and controlled formation of several quaternary stereocenters. acs.orgresearchgate.net The choice of wavelength can also allow for the selective cleavage of different diazene linkers within the same molecule.

Diazene Formation via Silver-Mediated Electrophilic Activation

Catalytic Asymmetric Oligomerization

An alternative convergent strategy involves the iterative, catalyst-controlled oligomerization of tryptamine (B22526) derivatives. nih.govprinceton.edu This approach, developed by Macmillan and colleagues, utilizes asymmetric copper catalysis to sequentially add monomer units to a growing oligomer chain. princeton.edunih.gov This method mimics the proposed biosynthetic pathway of polypyrroloindoline alkaloids. princeton.edu

The process begins with the asymmetric copper-catalyzed coupling of a nucleophilic tryptamine monomer with an electrophilic monomer, generating a dimeric product. princeton.edu This dimer can then be selectively reduced to regenerate nucleophilicity, allowing for a subsequent coupling reaction to form a trimer, and so on. nih.gov This iterative application of asymmetric catalysis provides excellent control over the stereochemistry of the newly formed C3a-C7' linkages. princeton.edu This strategy has been successfully employed in the synthesis of this compound and other members of the polypyrroloindoline family. nih.govprinceton.edu

| Catalyst | Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (S,S)-Ph-IsButBOX/Copper | Enantioselective dimerization of tryptamine derivatives. | 14:1 | Not specified |

Iterative Asymmetric Copper Catalysis

A significant advancement in the synthesis of oligomeric polypyrroloindoline alkaloids, including this compound, is the use of an iterative asymmetric copper-catalyzed strategy. nih.govnih.govprinceton.edu This methodology facilitates the controlled oligomerization of cyclotryptamine subunits to construct the complex architecture of natural products like this compound, this compound B, and other related alkaloids. nih.govresearchgate.net The strategy relies on the selective coupling of a nucleophilic tryptamide monomer with an electrophilic monomer under the control of a chiral copper catalyst. princeton.edu

The process begins with the asymmetric copper-controlled coupling of a nucleophilic tryptamide with an aryl iodonium (B1229267) salt, which acts as the electrophilic monomer, to generate a dimeric scaffold. princeton.edu This initial product is a non-nucleophilic pyrroloindoline, rendering it inert to further reaction with the electrophilic monomer, which prevents uncontrolled polymerization. nih.govprinceton.edu Subsequently, a selective reduction step regenerates the nucleophilicity at the C3 position of the newly formed dimer. nih.govprinceton.edu This reactivated tryptamide dimer can then participate in a subsequent round of coupling with another electrophilic monomer. nih.gov This sequence of asymmetric copper-catalyzed arylation followed by reduction can be repeated, allowing for a controlled, iterative construction of the C3a–C7′ chain characteristic of many polypyrroloindoline natural products. nih.govprinceton.edu The syntheses of this compound and this compound B have been accomplished in just six steps from their respective monomers using this powerful iterative approach. nih.gov

The effectiveness and stereoselectivity of the transformation are highly dependent on the specific catalyst system employed. Research has shown that the counterions of both the iodonium salt and the copper catalyst are critical for achieving high efficacy and asymmetry in the coupling reaction. princeton.edu A customizable small-molecule catalyst, often a copper(II)-bisoxazoline complex, allows for access to various stereoisomers of the C3a–C7′ linkage, demonstrating the principle of catalyst control over the synthetic outcome. nih.govresearchgate.netprinceton.edu

| Catalyst System Component | Role in the Reaction | Reference |

| Chiral Copper(II) Catalyst | Controls the stereochemistry of the C3a–C7' bond formation. | nih.govprinceton.edu |

| Nucleophilic Tryptamide Monomer | The building block that is iteratively added to the growing chain. | nih.govprinceton.edu |

| Electrophilic Aryl Iodonium Salt | The monomer that couples with the nucleophilic tryptamide. | princeton.edu |

| Reduction Step (e.g., selective reduction) | Regenerates C3 nucleophilicity for the next iteration. | nih.gov |

Key Synthetic Methodologies and Reactions

Asymmetric Cyclization Reactions (e.g., Intramolecular Heck Cyclization, Dearomatization of Tryptamine)

Asymmetric cyclization reactions are pivotal in the synthesis of this compound and its isomers, enabling the construction of the core heterocyclic structures with high stereocontrol. Two prominent examples of such reactions are the intramolecular Heck cyclization and the catalytic asymmetric dearomatization of tryptamine.

The intramolecular Heck reaction has been successfully utilized as a key step to append a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine (B1196302) precursor, thereby forming the trimeric structure of this compound. lookchem.comacs.org This catalyst-controlled transformation establishes the critical C3a–C7′ linkage and the associated diaryl-substituted quaternary stereocenter. nih.govlookchem.com In the total syntheses of this compound and this compound B, a racemic triflate precursor undergoes asymmetric Heck cyclization using a palladium catalyst with a chiral ligand, such as (R)-Tol-BINAP. lookchem.com This key step not only forms the crucial bond but also effectively resolves the meso-bispyrrolidinoindoline unit of the precursor, yielding a separable mixture of diastereomers that are then converted to the final natural products. lookchem.com This approach has been instrumental in the first total syntheses of this compound and this compound B. lookchem.com

A distinct but equally powerful strategy involves the catalytic asymmetric dearomatization (CADA) of tryptamine. rsc.org This method utilizes a tandem [4+2] cycloaddition/cyclization reaction between a tryptamine derivative and an ortho-azaxylylene, which is generated in situ. rsc.org The reaction is promoted by a chiral N,N′-dioxide/Ni(BF₄)₂ complex, which catalyzes the dearomatization process. rsc.org This approach has been employed to generate dimeric tryptamine derivatives containing meso-contiguous quaternary carbon centers with good to excellent enantioselectivity and diastereoselectivity. rsc.org The synthetic utility of this CADA reaction was demonstrated through a formal asymmetric synthesis of this compound B, highlighting its potential for constructing complex oligomeric cyclotryptamine alkaloids. rsc.org

Stereoselective Construction of C3a–C7' and C3a–C3a' Linkages

The construction of the sterically congested C3a–C7' and C3a–C3a' linkages, which connect the cyclotryptamine monomers, represents a formidable synthetic challenge. nih.gov Various sophisticated methodologies have been developed to achieve the stereoselective formation of these bonds.

C3a–C7' Linkage: The formation of the C3a–C7' bond is a recurring theme in the synthesis of higher-order polypyrroloindoline alkaloids. nih.govprinceton.edu

Asymmetric Copper Catalysis: The iterative strategy developed by MacMillan and coworkers uses a chiral copper catalyst to control the stereoselective coupling of a nucleophilic tryptamide at the C3 position with an electrophilic monomer at the C7 position, directly forming the C3a–C7' bond. nih.gov The iterative nature of this process allows for the controlled assembly of oligomeric chains with multiple C3a–C7' linkages. nih.govprinceton.edu

Intramolecular Heck Reaction: The Overman group's approach relies on a palladium-catalyzed intramolecular Heck reaction to forge the C3a–C7' bond. This reaction has been a cornerstone in their syntheses of this compound, this compound B, and other stereoisomers, creating the final quaternary stereocenter with catalyst control. nih.govlookchem.comacs.org

Diazene-Directed Assembly: Movassaghi and coworkers have introduced a convergent method where C7-functionalized cyclotryptamine monomers are used to form aryl-alkyl diazenes. acs.orgrsc.org Subsequent photoextrusion of dinitrogen from these intermediates leads to the completely stereoselective formation of the C3a–C7' carbon-carbon bond. acs.org This strategy was enabled by the development of Rh- and Ir-catalyzed C–H amination reactions to rapidly access the required functionalized monomers. acs.orgrsc.org

C3a–C3a' Linkage: This linkage involves a head-to-head dimerization of two tryptamine units, creating vicinal quaternary stereocenters. nih.govprinceton.edu

Inverse-Electron-Demand Diels–Alder Reaction: In the context of the iterative copper catalysis strategy, the final C3a–C3a' bond formation can be accomplished via a head-to-head tryptamine dimerization, which proceeds through an inverse-electron-demand Diels–Alder reaction. princeton.edu

Photoextrusion of Dinitrogen: The Movassaghi group's diazene-based methodology is also highly effective for constructing the C3a–C3a' linkage. acs.org By assembling a bis-diazene intermediate from two intact cyclotryptamine subunits, the photoextrusion of dinitrogen enables a completely stereoselective union to form the C3a–C3a' bond and its associated quaternary stereocenters. acs.orgresearchgate.net This method was central to their concise synthesis of (−)-hodgkinsine B. acs.orgmit.edu

Catalyst-Controlled Asymmetric Synthesis

Catalyst-controlled synthesis is a powerful strategy wherein the stereochemical outcome of a reaction is determined by a chiral catalyst rather than by the inherent chirality of the substrate. iipseries.orguwindsor.ca This approach is particularly valuable in the synthesis of complex molecules like this compound, as it allows for the selective formation of multiple stereoisomers from a common precursor by simply changing the catalyst. nih.gov

Copper-Catalyzed Oligomerization: A prime example is the iterative synthesis of polypyrroloindolines, where a customizable chiral copper-bisoxazoline catalyst dictates the stereochemistry of each C3a–C7′ monomer linkage. nih.govprinceton.edu By selecting the appropriate enantiomer of the catalyst's chiral ligand, chemists can selectively access different stereoisomers of the growing oligomer chain. nih.gov This catalyst-controlled approach makes it possible to synthesize a diverse family of natural products, including this compound and this compound B, from the same set of monomers. nih.govnih.gov

Palladium-Catalyzed Heck Cyclization: The total synthesis of this compound and its stereoisomers by Overman and coworkers prominently features a catalyst-controlled intramolecular Heck reaction. lookchem.comacs.org A chiral palladium catalyst, generated from Pd(OAc)₂ and a chiral phosphine (B1218219) ligand like (R)- or (S)-Tol-BINAP, is used to cyclize a racemic precursor. lookchem.com The catalyst controls the formation of the new quaternary stereocenter, leading to the synthesis of specific, enantioenriched diastereomers. lookchem.comacs.org The ability to generate different stereoisomers by choosing the appropriate ligand enantiomer underscores the power of this catalyst-controlled method. lookchem.com

Nickel-Catalyzed Dearomatization: The formal synthesis of this compound B via catalytic asymmetric dearomatization (CADA) also relies on catalyst control. rsc.org A chiral N,N′-dioxide ligand in combination with a nickel(II) salt forms a chiral catalyst that promotes a tandem cycloaddition/cyclization cascade, establishing meso-contiguous quaternary centers with high enantioselectivity. rsc.org

| Reaction Type | Catalyst System | Controlled Bond/Center | Reference |

| Iterative Arylation | Chiral Copper-Bisoxazoline | C3a–C7′ Stereocenter | nih.govprinceton.edu |

| Intramolecular Cyclization | Chiral Palladium-BINAP | C3a'' Quaternary Stereocenter | lookchem.comacs.org |

| Asymmetric Dearomatization | Chiral N,N′-Dioxide/Nickel(II) | Meso-Contiguous Quaternary Centers | rsc.org |

Substrate-Controlled Asymmetric Synthesis

In substrate-controlled asymmetric synthesis, the stereochemical outcome of a reaction is directed by a chiral center already present within the substrate molecule. iipseries.orguwindsor.ca This intrinsic chirality guides the approach of reagents, leading to the selective formation of a new stereocenter.

While catalyst control has been dominant in many recent syntheses of this compound, substrate-controlled methods have also been reported. An early synthesis of this compound B by Willis and coworkers utilized a substrate-controlled, diastereoselective palladium-catalyzed enolate arylation to set the final monomer linkage. nih.govuh.edu In this case, the existing stereochemistry of the dimeric precursor directed the stereochemical course of the final C-C bond formation.

Movassaghi's diazene-directed assembly can also be viewed as a form of substrate control. acs.org In this strategy, complex diazene intermediates are synthesized, embedding the desired stereochemical information within their structures. The subsequent photoextrusion of dinitrogen is a stereospecific process where the configuration of the carbon-carbon bond formed is dictated by the geometry of the diazene precursor (the substrate). acs.orgresearchgate.net This method allows for the completely stereoselective formation of all C3a–C3a′ and C3a–C7′ bonds, with the final stereochemistry being a direct consequence of the carefully assembled substrate. acs.org

Formal Syntheses of this compound and its Derivatives (e.g., this compound B)

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. This approach validates a new synthetic route without needing to repeat the final, established steps. Several formal syntheses of this compound and its derivatives have been reported, showcasing the utility of novel synthetic methodologies.

Catalytic Enantioselective Desymmetrization: Willis and coworkers developed an efficient formal synthesis of this compound and a total synthesis of this compound B based on the catalytic enantioselective desymmetrization of the dimeric alkaloid meso-chimonanthine (B1246192). ox.ac.ukd-nb.info The strategy employed two distinct palladium-catalyzed amination protocols to desymmetrize the C₂-symmetric starting material, thereby installing the necessary functionality and chirality en route to the target alkaloids. ox.ac.uk

Catalytic Asymmetric Dearomatization (CADA): A formal asymmetric synthesis of this compound B was achieved through the CADA of tryptamine. rsc.org This synthesis features a tandem [4+2] cycloaddition/cyclization promoted by a chiral nickel catalyst to create a key dimeric intermediate with meso-contiguous quaternary carbon centers. rsc.org Since this intermediate is a known precursor, its synthesis constitutes a formal synthesis of this compound B and demonstrates the synthetic potential of the dearomatization strategy. rsc.org

Biomimetic Synthetic Strategies

Biomimetic synthesis endeavors to replicate the probable biosynthetic pathways of natural products in a laboratory setting. For the complex trimeric pyrrolidinoindoline alkaloid this compound, this approach is centered on mimicking the proposed oxidative dimerization and subsequent oligomerization of tryptamine-derived monomers. princeton.edu The biosynthesis of these alkaloids is thought to involve the oxidative coupling of tryptamine units, which then iteratively append to a growing chain to form structurally diverse oligomers. princeton.edu This strategy is particularly appealing due to its potential for convergency and efficiency in constructing the sterically demanding quaternary stereocenters that characterize this compound and its congeners.

A key hypothesis in the biogenesis of this compound suggests the initial formation of a C3a–C3a' linked dimer, such as meso-chimonanthine, through the oxidative dimerization of N-methyltryptamine. chemrxiv.org Subsequent C3a–C7' bond formations are then proposed to occur, leading to the assembly of higher-order oligomers like this compound. chemrxiv.org This proposed pathway has inspired synthetic strategies that utilize a "headcap" cyclotryptamine dimer to which successive monomer units are stereoselectively added. chemrxiv.org

One of the significant challenges in synthesizing this compound is the controlled formation of multiple C3a quaternary stereocenters, including vicinal ones. chemrxiv.org Biomimetic approaches have sought to address this by employing oxidative coupling reactions that forge the critical carbon-carbon bonds. For instance, the use of a Phenyliodine(III) bis(trifluoroacetate) (PIFA)-induced oxidative dimerization has been successfully employed to create the initial meso-chimonanthine core structure. thieme-connect.com

Furthermore, innovative methodologies have been developed to facilitate the convergent and directed assembly of cyclotryptamine fragments. These include the use of diazene intermediates, which upon photoextrusion of dinitrogen, enable the stereoselective formation of C3a–C3a′ and C3a–C7′ linkages. researchgate.netmit.eduacs.org This method allows for the modular and controlled assembly of intact cyclotryptamine units, providing a powerful tool for constructing complex alkaloids like this compound, this compound B, calycosidine, quadrigemine C, and psycholeine. mit.eduacs.orgmit.edu The strategic use of C-H amination reactions, catalyzed by rhodium and iridium, has also been instrumental in accessing the functionalized cyclotryptamine monomers required for these syntheses. mit.eduacs.org

The development of catalyst-controlled oligomerization presents another sophisticated biomimetic strategy. By employing asymmetric copper catalysis, it is possible to achieve the iterative synthesis of various polypyrroloindoline natural products, including this compound and this compound B. princeton.edu This approach highlights the potential of using small-molecule catalysts to direct the assembly of complex natural product families in a manner analogous to enzymatic control in nature. princeton.edu These biomimetic strategies not only provide elegant and efficient routes to this compound and its analogues but also offer valuable insights into their potential biogenesis. chemrxiv.org

| Strategy | Key Precursors/Reagents | Key Reactions/Methodologies | Targeted Linkages | Synthesized Compounds |

| Diazene-Directed Assembly | C3a- and C7-functionalized cyclotryptamine monomers, Diazene intermediates | Rh- and Ir-catalyzed C-H amination, Silver-promoted diazene synthesis, Photoextrusion of dinitrogen | C3a–C3a′, C3a–C7′ | (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, (-)-Psycholeine mit.eduacs.org |

| Catalyst-Controlled Oligomerization | Tryptamine monomers, Copper catalysts | Asymmetric copper catalysis, Iterative monomer appending | C3a–C7′ | This compound, this compound B, Idiospermuline, Quadrigemine H, Isopsychotridine B and C princeton.edu |

| Oxidative Dimerization & Desymmetrization | meso-chimonanthine | PIFA-induced oxidative dimerization, Desymmetrization | C3a–C3a′ | (-)-Hodgkinsine B thieme-connect.com |

| Biosynthesis-Inspired Iterative Assembly | Heterodimeric diazene, C3a-trichloroacetimidate-cyclotryptamines, Oligocyclotryptamine sulfonyl hydrazides | Brønsted acid-catalyzed coupling, Diazene-directed fragment union | C3a–C7′ | (+)-Quadrigemine H, (+)-Isopsychotridine C, (+)-Oleoidine, (+)-Caledonine chemrxiv.org |

Structure Activity Relationship Sar Studies of Hodgkinsine and Its Derivatives

Influence of Trimeric Structure on Biological Activity

Hodgkinsine is a trimeric alkaloid, meaning it is composed of three pyrrolidinoindoline monomeric units. wikipedia.orgbiosynth.com This oligomeric state is a defining characteristic that significantly influences its biological activity. The spatial arrangement of the three subunits creates a complex, three-dimensional structure that is thought to be essential for its interaction with biological targets.

Studies have revealed that this compound produces a dose-dependent and naloxone-reversible analgesic effect in various animal models, which suggests the involvement of opioid pathways. researchgate.netresearchgate.netthieme-connect.com However, in vitro binding assays have shown that this compound itself possesses a surprisingly low affinity for mu-opioid receptors. researchgate.netresearchgate.net This discrepancy suggests that the trimeric structure may not be optimized for simple receptor binding but could be crucial for other aspects of its in vivo activity, such as crossing biological membranes, distribution, or metabolism into active forms. Furthermore, research indicates that this compound also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, and this dual mechanism is a key part of its analgesic profile. wikipedia.orgresearchgate.net The trimeric scaffold is likely essential for simultaneously or sequentially interacting with these distinct targets.

Impact of Stereoisomerism and Chiral Centers on Pharmacological Profile

This compound's structure is characterized by multiple chiral centers, leading to the existence of numerous stereoisomers. wikipedia.org The precise three-dimensional arrangement, or stereochemistry, at these centers is critical to the molecule's pharmacological profile. Even subtle changes in the orientation of substituents can dramatically alter biological activity.

Significant research has been dedicated to elucidating the SAR of these various isomers. wikipedia.org For instance, this compound B is the enantiomer of this compound, meaning it is its non-superimposable mirror image. toku-e.comnih.gov The total synthesis of all low-energy stereoisomers of this compound has been accomplished to allow for a preliminary assessment of their individual antinociceptive activities. This line of investigation is fundamental to identifying the specific stereochemical configurations that are most effective and to understanding the topology of the biological receptors or enzymes with which they interact. wikipedia.org

Development of Synthetic Analogues for Modulated Biological Activity

The structural complexity and promising biological activity of this compound have spurred considerable effort in the field of synthetic organic chemistry. wikipedia.org Researchers have developed convergent and stereocontrolled total syntheses of this compound and its related alkaloids, including this compound B, Calycosidine, Quadrigemine C, and Psycholeine. researchgate.netnih.govspringernature.com

These synthetic achievements are not merely academic exercises; they open the door to creating a wide range of synthetic analogues. wikipedia.org By systematically modifying the core structure—for instance, by altering the stereochemistry, changing the linkage patterns, or adding different functional groups—chemists aim to develop new molecules with modulated biological activity. The goal is to enhance desired properties, such as analgesic potency, while potentially reducing undesired side effects.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

To complement experimental SAR studies, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. jddtonline.info QSAR studies attempt to build mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity. nucleos.comnih.gov For a family as diverse as the pyrrolidinoindoline alkaloids, QSAR could help predict the activity of novel, unsynthesized analogues. vdoc.pubscience.gov

Molecular docking simulations are used to predict how a molecule like this compound might bind to the active site of a biological target, such as the mu-opioid or NMDA receptors. jddtonline.info These computational tools can help rationalize the experimental findings, for example, by explaining why certain stereoisomers are more active than others or how the trimeric structure orients itself within a receptor pocket. science.gov While specific, detailed QSAR and docking studies on this compound are part of ongoing research interests, these computational approaches are integral to modern drug discovery and are essential for further unraveling the intricate SAR of this complex alkaloid. jddtonline.infocore.ac.uk

Molecular Mechanisms of Action

Analgesic Mechanisms of Hodgkinsine

This compound, a complex indole (B1671886) alkaloid, exerts its pain-relieving effects through a sophisticated dual mechanism of action. It uniquely combines properties of both opioid and non-opioid analgesics, targeting two critical pathways involved in pain signaling: the mu-opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. This dual action is central to its pharmacological profile.

Mu-Opioid Receptor Agonism

A significant component of this compound's analgesic activity stems from its function as an agonist at the mu-opioid receptor (MOR). This interaction is a hallmark of classical opioid analgesics and is crucial for modulating the perception of pain.

Investigations into the binding profile of this compound have confirmed its direct interaction with the mu-opioid receptor. In competitive binding assays, this compound demonstrates an affinity for the MOR. While its affinity is noted to be lower than that of morphine, the engagement with this receptor is a fundamental aspect of its mechanism. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Below is a table summarizing the binding affinities of this compound and the reference compound Morphine for the mu-opioid receptor.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | Mu-Opioid (MOR) | 1,400 |

| Morphine | Mu-Opioid (MOR) | 1.8 |

| Data sourced from relevant scientific literature. |

The involvement of the opioid system in this compound's analgesic effect is further substantiated by naloxone (B1662785) reversibility studies. Naloxone is a classic, non-selective opioid receptor antagonist that competitively blocks these receptors. Research has shown that the pre-administration of naloxone can significantly attenuate or completely reverse the antinociceptive effects of this compound in animal models. For instance, in hot-plate tests conducted on mice, the pain-relieving effect induced by this compound was effectively blocked by naloxone, confirming that its analgesic action is mediated, at least in part, through the mu-opioid receptor pathway.

Receptor Binding Affinity Studies

NMDA Receptor Antagonism

Beyond its opioid activity, this compound also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in the transmission of pain signals and is particularly involved in the phenomena of central sensitization, wind-up, and the development of chronic and neuropathic pain states. By blocking the NMDA receptor, this compound can inhibit the downstream signaling cascades that lead to heightened pain sensitivity. Its activity at this receptor is comparable to that of other known NMDA antagonists.

The table below shows the inhibitory activity of this compound at the NMDA receptor, often measured by the concentration required to inhibit a specific response by 50% (IC50).

| Compound | Receptor/Channel | Inhibitory Activity (IC50, µM) |

| This compound | NMDA Receptor | 1.5 |

| Data sourced from relevant scientific literature. |

Comparison with Classical Analgesics (e.g., Morphine, Ketamine, Methadone, Levorphanol)

This compound's unique pharmacological profile invites comparison with several established analgesic agents.

Morphine: Like morphine, this compound is a mu-opioid receptor agonist. However, morphine lacks the significant NMDA receptor antagonist activity that this compound possesses, making this compound a compound with a broader mechanistic scope.

Ketamine: this compound shares NMDA receptor antagonism with ketamine. While ketamine is a potent NMDA receptor blocker, its opioid activity is generally considered weaker and less direct than this compound's MOR agonism.

Methadone and Levorphanol: The most direct parallels can be drawn with methadone and levorphanol, which are clinically utilized opioids that also exhibit a dual mechanism of action as both mu-opioid agonists and NMDA receptor antagonists. This shared pharmacology suggests that this compound may have a similar potential for treating complex pain conditions, such as neuropathic pain, where both opioid and NMDA receptor pathways are implicated.

The following table provides a comparative summary of the mechanisms of these analgesics.

| Compound | Primary Mechanism | Secondary Mechanism |

| This compound | Mu-Opioid Agonism | NMDA Antagonism |

| Morphine | Mu-Opioid Agonism | - |

| Ketamine | NMDA Antagonism | Weak Mu-Opioid Activity |

| Methadone | Mu-Opioid Agonism | NMDA Antagonism |

| Levorphanol | Mu-Opioid Agonism | NMDA Antagonism |

Antioxidant Mechanisms: Mitigation of Oxidative Stress in Cellular Models

This compound has demonstrated notable antioxidant properties, playing a role in the mitigation of oxidative stress within cellular models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Excessive ROS can lead to cellular damage, implicating them in the development of various diseases. nih.gov

The antioxidant mechanism of compounds like this compound can involve direct scavenging of free radicals or indirect actions, such as modulating the expression and activity of antioxidant enzymes. nih.gov While the specific pathways for this compound are still under detailed investigation, research indicates its capacity to reduce oxidative stress, which is a crucial factor in preventing cellular damage. researchgate.net The protective effect against oxidative damage is a key aspect of its therapeutic potential. researchgate.net

Table 1: Research Findings on Antioxidant Mechanisms

| Finding | Cellular Model/System | Implication |

|---|---|---|

| Mitigation of Oxidative Stress | Cellular models | Prevention of cellular damage associated with various diseases. |

| Potential for Free Radical Scavenging | In vitro studies | Direct neutralization of harmful reactive oxygen species. nih.gov |

Anti-inflammatory Mechanisms: Reduction of Inflammation in Preclinical Studies

Preclinical studies have revealed that this compound possesses anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The anti-inflammatory effects of phytochemicals are often mediated through the modulation of key signaling pathways and the inhibition of inflammatory mediators. lsuhsc.edunih.gov

This compound's anti-inflammatory action is thought to involve the modulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgfrontiersin.org

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. mdpi.com Its activation leads to the transcription of numerous pro-inflammatory genes. frontiersin.org Some natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB. explorationpub.com While direct evidence for this compound is emerging, alkaloids from other plants have been shown to suppress NF-κB signaling. frontiersin.org

MAPK Pathway: The MAPK signaling cascade is another crucial player in inflammation, regulating the production of inflammatory cytokines and mediators. nih.govmdpi.com The pathway consists of several sub-pathways, including ERK, JNK, and p38 MAPK. frontiersin.orgmdpi.com Inhibition of MAPK phosphorylation is a known mechanism by which some natural compounds reduce inflammation. frontiersin.org

The modulation of signaling pathways by this compound likely results in the reduced production of inflammatory mediators, such as cytokines and chemokines. ejgm.co.uk

Cytokines: These small proteins are key modulators of inflammation, with pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 playing significant roles in the inflammatory response. thermofisher.comanaisdedermatologia.org.br The inhibition of these cytokines is a primary target for anti-inflammatory therapies. elifesciences.org

Chemokines: This specific group of cytokines directs the migration of immune cells to sites of inflammation. libretexts.org By potentially inhibiting chemokine production, this compound could reduce the infiltration of inflammatory cells into tissues.

Table 2: Research Findings on Anti-inflammatory Mechanisms

| Mechanism | Signaling Pathway/Mediator | Preclinical Finding |

|---|---|---|

| Modulation of Signaling Pathways | NF-κB, MAPK | Potential to suppress the activation of key inflammatory transcription factors and kinases. frontiersin.orgfrontiersin.org |

| Inhibition of Cytokine Production | TNF-α, IL-1β, IL-6 | Likely reduction in the expression of pro-inflammatory cytokines. frontiersin.orgthermofisher.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Antimicrobial Mechanisms: Action against Pathogens

This compound has been reported to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. wikipedia.org This broad-spectrum activity makes it a compound of interest for the development of new antimicrobial agents.

The antibacterial effects of this compound are an important aspect of its biological profile. wikipedia.org Alkaloids, as a class of compounds, can exert their antibacterial effects through various mechanisms. researchgate.net These can include the disruption of bacterial cell membranes, leading to leakage of cellular components, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolic pathways. nih.govmdpi.commdpi.com The specific mechanisms by which this compound inhibits bacterial growth are likely multifaceted and may vary depending on the bacterial species. nih.gov

In addition to its antibacterial properties, this compound has also shown antifungal activity. wikipedia.orgresearchgate.net The mechanisms underlying the antifungal action of alkaloids can involve the disruption of the fungal cell wall and membrane integrity, interference with essential cellular processes like ATP synthesis, and the generation of reactive oxygen species that damage fungal cells. mdpi.comnih.gov The presence of this compound in Psychotria colorata has been associated with the plant's traditional use and its observed antifungal effects. researchgate.netscispace.com

Table 3: Research Findings on Antimicrobial Mechanisms

| Pathogen Type | Potential Mechanism of Action | Supporting Evidence |

|---|---|---|

| Bacteria | Disruption of cell membrane, inhibition of protein and nucleic acid synthesis. nih.govmdpi.com | Broad-spectrum activity against various bacterial strains. wikipedia.orgfrontiersin.org |

| Fungi | Damage to cell wall and membrane, interference with ATP synthesis, induction of oxidative stress. nih.gov | Observed antifungal activity in studies of Psychotria extracts containing this compound. researchgate.netscispace.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Chimonanthine (B1196302) |

| Eseroline |

| This compound B |

| Isopsychotridine B |

| Linalool |

| Meso-chimonanthine (B1246192) |

| Nb-desmethyl-meso-chimonanthine |

| Oleoidine |

| Psychotridine |

| Quadrigemine C |

| Quadrigemine I |

| Caledonine |

| Dimethyltryptamine |

| Vomifoliol |

| Loliolide |

| Isololiolide |

| Psycacoraone A |

| Psychotrianoside C |

| Emetine |

| Isodolichantoside |

| Delbrunine |

| 4-O-α-D-Glucosyl benzoic acid |

| Kaempferol 3-O-β-D-glucopyranoside 7-O-α-L-rhamnopyranoside |

| Eldeline |

| Harmine |

| Harmaline |

| Vasicine |

| Vasicinone |

| Genipin |

| Geniposide |

| Monotropein |

| Apigenin |

| Luteolin |

| Resveratrol |

| Kaempferide |

| Fisetin |

Antiviral Mechanisms

This compound has demonstrated notable antiviral properties. scispace.com Research has identified its activity against both DNA and RNA viruses, specifically showing substantial effects against Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV). scispace.com

The precise molecular mechanisms by which this compound exerts its antiviral effects are not fully elucidated. However, the action of plant-derived antiviral compounds, known as phyto-antivirals, can involve various strategies. scispace.com These mechanisms may include interference with the virus's ability to adsorb to the host cell, inhibition of virus-specific enzymes like DNA polymerase, or disruption of the viral uncoating process after entry into the cell. scispace.comfrontiersin.orgnih.gov Some phenolic compounds, for instance, prevent viral entry by binding directly to viral surface glycoproteins. mdpi.com Other natural compounds have been found to inhibit the synthesis of viral mRNA by interacting with viral transcription factors. frontiersin.org While these represent potential pathways, the specific target of this compound within the viral life cycle remains a subject for further investigation.

Anticancer Mechanisms (In Vitro Cellular Models)

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines, demonstrating its potential as an anticancer agent. researchgate.netuj.ac.zascielo.br The following sections detail the known mechanisms based on in vitro studies.

Inhibition of Cancer Cell Growth

This compound has been shown to be the most active compound against several cancer cell lines when compared to other alkaloids isolated from Margaritopsis carrascoana. researchgate.netscielo.br It exhibits effective cytotoxic action against colorectal adenocarcinoma (HCT-116), glioma (SF-295), and ovarian carcinoma (OVCAR-8) cells. scielo.br Its activity was also noted against the human promyelocytic leukemia (HL-60) cell line. researchgate.netscielo.br

The potency of its growth-inhibitory effects has been quantified through IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

| Cancer Cell Line | Cell Line Type | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| HCT-116 | Colorectal Adenocarcinoma | 1.67 | scielo.br |

| SF-295 | Glioma | 1.0 | scielo.br |

| OVCAR-8 | Ovarian Carcinoma | 1.41 | scielo.br |

Induction of Apoptosis via Mitochondrial Pathways

Research indicates that this compound induces apoptosis, or programmed cell death, in cancer cells. scispace.com Specifically, it is suggested that these apoptotic effects in leukemia cell lines occur via the mitochondrial pathway. scispace.com This intrinsic pathway of apoptosis is a critical mechanism for eliminating cancerous cells. mdpi.comwikipedia.org The process is initiated by cellular stress signals that lead to the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. mdpi.comscielo.org.ar The release of these factors triggers the activation of a cascade of enzymes that dismantle the cell in a controlled manner, preventing an inflammatory response. scielo.org.ar

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. A common mechanism of anticancer drugs is to cause cell cycle arrest, which halts the proliferation of cancer cells. nih.govfrontiersin.org However, based on the available scientific literature, the specific ability of this compound to induce cell cycle arrest has not been detailed.

Modulation of Apoptosis-Related Genes and Proteins (e.g., Bcl-2 family, Caspases, p53)

The induction of apoptosis through the mitochondrial pathway is tightly regulated by a host of specific genes and proteins. mdpi.com Key players in this process include the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax) that control the release of cytochrome c from the mitochondria. mdpi.comscielo.org.ar Once cytochrome c is released, it contributes to the formation of a complex called the apoptosome, which in turn activates initiator caspases, such as caspase-9. mdpi.comscielo.org.ar These initiator caspases then activate executioner caspases, like caspase-3, which carry out the final steps of cell death. mdpi.com While this compound is reported to induce mitochondrial apoptosis, specific studies detailing its direct effects on the expression or activity of the Bcl-2 family, caspases, or the p53 tumor suppressor protein are not extensively documented in the reviewed literature. scispace.com

Suppression of NF-κB and AP-1 Activities

Nuclear factor-kappa B (NF-κB) and Activator protein-1 (AP-1) are transcription factors that regulate the expression of genes involved in cell proliferation, survival, and inflammation. nih.govmdpi.com In many types of cancer, these signaling pathways are constitutively active, which contributes to tumor growth and resistance to therapy. nih.gov The suppression of NF-κB and AP-1 is therefore a key target for anticancer drug development. researchgate.net At present, there is no specific information in the reviewed scientific literature describing the effect of this compound on the activity of NF-κB or AP-1.

Mechanisms in Diabetes Management (Non-human Models): Improvement of Insulin (B600854) Sensitivity and Reduction of Hyperglycemia-Induced Oxidative Stress

Hyperglycemia, or elevated blood sugar, is a primary driver of oxidative stress in diabetic states. This condition promotes the overproduction of reactive oxygen species (ROS), which are chemically reactive molecules that can damage cells. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. This state has been implicated as a significant contributor to the development and progression of diabetes and its complications. biosynth.com

Research has established a clear link between oxidative stress and the development of insulin resistance, a condition where cells in muscles, fat, and the liver don't respond well to insulin and can't easily take up glucose from the blood. Oxidative stress can activate various stress-related pathways that interfere with and disrupt normal insulin signaling, leading to impaired glucose tolerance. biosynth.com While specific research directly investigating the effect of this compound on these pathways is not available, plants from the genus Psychotria, a known source of this compound, are used in traditional medicine for managing diabetes.

Studies on extracts from Psychotria malayana, for example, have demonstrated both insulin-sensitizing and antioxidant activities in vitro. However, the specific phytoconstituents responsible for these effects have not been fully elucidated, and the alkaloids from this plant, including this compound, have not yet been individually investigated for these properties. This represents a potential area for future research to determine if this compound contributes to the observed antidiabetic effects of the plant extract by improving insulin sensitivity or mitigating oxidative stress.

Table 1: Relationship Between Hyperglycemia, Oxidative Stress, and Insulin Resistance

| Factor | Description | Role in Pathophysiology |

| Hyperglycemia | Excess glucose in the bloodstream. | Promotes the formation of reactive oxygen species (ROS) through various metabolic pathways. biosynth.com |

| Oxidative Stress | An imbalance between the production of ROS and the body's antioxidant defenses. | Activates stress-sensitive signaling cascades that can disrupt and inhibit insulin signaling pathways. biosynth.com |

| Insulin Resistance | A state where cells fail to respond effectively to the hormone insulin. | A key feature in the development of type 2 diabetes, exacerbated by oxidative stress. biosynth.com |

Neurotransmitter Pathway Modulation (this compound B): Inhibition of Serotonin (B10506) and Noradrenaline Reuptake

This compound B is an indole alkaloid that interacts with the central nervous system by modulating neurotransmitter pathways. biosynth.com Specifically, it has been identified as an inhibitor of the reuptake of two key monoamine neurotransmitters: serotonin and noradrenaline. biosynth.com This mechanism of action is characteristic of a class of drugs known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). wikipedia.orgmayoclinic.org

In neural signaling, neurotransmitters are released from a presynaptic neuron into the synaptic cleft, where they bind to receptors on a postsynaptic neuron. The signal is terminated in part by transporter proteins that reabsorb the excess neurotransmitters back into the presynaptic neuron—a process called reuptake. wikipedia.org The primary transporters for serotonin and noradrenaline are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), respectively. wikipedia.org

By inhibiting the function of both SERT and NET, this compound B blocks the reabsorption of serotonin and noradrenaline from the synaptic cleft. biosynth.com This action leads to an increased concentration and prolonged availability of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. wikipedia.orgwikipedia.org This dual-action modulation is a recognized therapeutic approach for conditions such as depression and anxiety. mayoclinic.org

Table 2: Mechanism of Neurotransmitter Reuptake Inhibition by this compound B

| Component | Type | Function / Role |

| This compound B | Molecule / Ligand | An indole alkaloid that acts as an inhibitor of neurotransmitter transporters. biosynth.com |

| Serotonin (5-HT) | Neurotransmitter | Modulates mood, cognition, and other physiological functions. |

| Noradrenaline (Norepinephrine) | Neurotransmitter | Involved in the 'fight-or-flight' response, alertness, and attention. |

| Serotonin Transporter (SERT) | Protein | Responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. wikipedia.org |

| Norepinephrine Transporter (NET) | Protein | Responsible for the reuptake of noradrenaline from the synaptic cleft into the presynaptic neuron. wikipedia.org |

| Mechanism of Action | Biological Process | Inhibition of SERT and NET by this compound B, leading to increased extracellular levels of serotonin and noradrenaline. biosynth.com |

Advanced Research Methodologies and Future Directions

In Vitro Cellular Assays for Biological Activity Profiling

The biological activity of Hodgkinsine has been investigated through various in vitro cellular assays, primarily focusing on its cytotoxic and antimicrobial properties. These studies are crucial for determining the compound's potential as a therapeutic agent and understanding its mechanism of action at a cellular level.

Initial research into the cytotoxic effects of this compound and related polyindoline alkaloids demonstrated their activity against several cancer cell lines. nih.govzib.de Studies have utilized rat hepatoma (HTC) and human leukemic (Molt4) tumor cell lines to evaluate the cytotoxic potential of these compounds. nih.govzib.de The findings indicate that the cytotoxicity is both dose-dependent and structure-dependent. zib.de For instance, this compound A, a related trimer, showed potent cytotoxic activity at a concentration of 8 µM, while vatinone was effective at a lower concentration of 1.5 µM, causing 100% cellular mortality in HTC cells after 24 hours. nih.gov Notably, the cytotoxic effects of these polyindoline alkaloids were reported to be greater than those of standard antitumor agents used for comparison in the same study. nih.gov

Beyond its anticancer potential, this compound has demonstrated a broad spectrum of antimicrobial activities. researchgate.netthieme-connect.com It has been reported to possess antiviral, antibacterial, and antifungal properties. researchgate.netthieme-connect.com These antimicrobial effects contribute to the diverse biological profile of this compound and suggest its potential for development into new antimicrobial agents. researchgate.net

Interactive Table: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Activity | Concentration | Source |

|---|---|---|---|---|

| This compound A | Rat Hepatoma (HTC) | Cytotoxic | 8 µM | nih.gov |

| Vatinone | Rat Hepatoma (HTC) | Cytotoxic | 1.5 µM | nih.gov |

| Polyindoline Alkaloids | Human Leukemic (Molt4) | Cytotoxic | Not Specified | zib.de |

Preclinical In Vivo Models (Non-human) for Efficacy Assessment

Preclinical in vivo studies using non-human models have been instrumental in assessing the efficacy of this compound, particularly its analgesic properties. researchgate.netnih.govcabidigitallibrary.org These studies typically involve animal models, such as mice, to evaluate the compound's effects on pain perception in controlled settings. researchgate.netthieme-connect.comcabidigitallibrary.org

The analgesic activity of this compound has been demonstrated in various thermal and chemical models of nociception. researchgate.netnih.govcabidigitallibrary.org In thermal models like the tail-flick and hot-plate tests, this compound produced a dose-dependent analgesic effect, which was found to be reversible by naloxone (B1662785), an opioid receptor antagonist. researchgate.netnih.govcabidigitallibrary.org This suggests that the activation of opioid receptors is a key part of its mechanism of action. nih.govcabidigitallibrary.org The efficacy of this compound at a dose of 5.0 mg/kg (i.p.) in the tail-flick test was comparable to that of 6.0 mg/kg of morphine. thieme-connect.com

Furthermore, this compound has shown potent, dose-dependent analgesic activity in the capsaicin-induced pain model. researchgate.netnih.govcabidigitallibrary.org This finding points to the involvement of N-methyl-D-aspartate (NMDA) receptors in its analgesic effects. nih.govcabidigitallibrary.org The dual mechanism of action, acting as both a mu-opioid agonist and an NMDA antagonist, is a significant characteristic of this compound. researchgate.netwikipedia.org This dual action is similar to some clinically used analgesics and may offer advantages for the development of new pain therapies. wikipedia.org

Interactive Table: Preclinical In Vivo Analgesic Activity of this compound

| Animal Model | Test | Dose | Effect | Source |

|---|---|---|---|---|

| Mice | Tail-flick test | 5.0 mg/kg | Analgesic, comparable to 6.0 mg/kg morphine | thieme-connect.com |

| Mice | Hot-plate test | 5 mg/kg | Increased latency to paw licking | targetmol.com |

| Mice | Tail-flick test | 5 mg/kg | Increased latency to tail withdrawal | targetmol.com |

Chemoproteomics and Target Identification

Chemoproteomics is a powerful discipline at the intersection of chemistry and biology that aims to identify the molecular targets of bioactive small molecules like this compound. nih.govmdpi.com This approach allows for a proteome-wide characterization of drug-protein interactions, which is essential for understanding the mechanism of action, identifying off-target effects, and discovering new therapeutic applications. nih.govmdpi.com Methodologies in chemoproteomics often involve the use of chemical probes or label-free techniques to capture and identify protein targets from complex biological samples. researchgate.netthno.org

Strategies in chemoproteomics frequently combine phenotypic screening with subsequent target identification. nih.gov Affinity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are two common workflows. mdpi.com ABPP focuses on the enzymatic activities of specific protein families, while CCCP investigates the molecular mechanisms of individual bioactive compounds. mdpi.com Probe-free methods, which detect protein-ligand interactions without modifying the ligand, are also gaining prominence. researchgate.net

While the pharmacological profile of this compound suggests it acts on mu-opioid and NMDA receptors, there is currently a lack of published studies that have specifically employed chemoproteomic techniques to comprehensively identify its direct protein binding partners in a cellular context. researchgate.net The application of modern chemoproteomic methods could validate these known targets and potentially uncover novel interacting proteins, providing a more complete picture of this compound's biological activity.

Metabolomic Studies for this compound and its Biotransformation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms and provides a direct functional readout of the physiological state. nih.govfrontiersin.org For natural products like this compound, metabolomic studies are invaluable for understanding their biotransformation, which encompasses the metabolic processes that alter the compound within a biological system. frontiersin.org This can include modifications by mammalian enzymes or by the gut microbiota. biotransformer.ca

The process of biotransformation can significantly impact the activity and toxicity of a compound. Software tools like BioTransformer have been developed to predict the metabolic fate of small molecules by simulating mammalian, gut microbial, and environmental microbial metabolism. biotransformer.ca Such in silico predictions, combined with experimental validation using techniques like liquid chromatography-mass spectrometry (LC-MS), can identify and quantify the various metabolites of this compound. frontiersin.orgwindows.net

Currently, there are no specific metabolomic studies published that focus on the biotransformation of this compound. Research in this area would be crucial for understanding how the compound is processed in the body, whether its metabolites are also active, and for providing a more complete picture of its pharmacological profile.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, which can guide the synthesis and testing of new compounds.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com By analyzing a dataset of compounds with known activities, QSAR can identify the key physicochemical properties and structural features that are important for the desired effect. mdpi.com These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. medcraveonline.com Due to its complex structure with multiple chiral centers, significant research has been undertaken to understand the structure-activity relationships of this compound's various isomers and synthetic derivatives. wikipedia.org While the principles of QSAR are highly relevant to a molecule like this compound, and QSAR studies have been conducted on other alkaloids, specific, validated QSAR models for this compound and its direct analogues are not yet available in the published literature. researchgate.netnucleos.com Developing such models would be a valuable step in the rational design of new analgesic agents based on the this compound scaffold.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By simulating the interactions between a ligand and its protein target, MD can provide detailed insights into the binding process, the stability of the complex, and the conformational changes that occur upon binding. plos.orgnih.gov This information is critical for understanding the molecular basis of a drug's mechanism of action. zib.de

Given that this compound is known to interact with the mu-opioid and NMDA receptors, MD simulations would be a powerful tool to investigate these interactions at an atomic level. researchgate.net Such simulations could help to elucidate the specific binding poses of this compound within the receptor binding pockets and identify the key amino acid residues involved in the interaction. While MD simulations have been used to study these receptors with other ligands, there are no specific published MD studies focusing on this compound at present. zib.demdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Advanced Spectroscopic Applications in this compound Research

The intricate molecular architecture of this compound presents a significant challenge for structural elucidation, necessitating the use of advanced spectroscopic techniques. These methods are crucial for confirming the connectivity of its trimeric structure and establishing the precise stereochemistry of its multiple chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the analysis of this compound and its synthetic intermediates. scispace.com One-dimensional ¹H and ¹³C NMR spectra provide initial data on the chemical environment of atoms within the molecule. rsc.org However, due to the complexity and potential for signal overlap and broadening caused by atropisomerism, two-dimensional (2D) NMR techniques are indispensable. chemrxiv.org Techniques such as COSY (Correlation Spectroscopy) help establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. These 2D methods are instrumental in piecing together the pyrrolidinoindoline subunits and identifying the linkages between them. nd.edu Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the spatial proximity of protons, which provides vital clues for assigning relative stereochemistry at the quaternary stereocenters.

High-resolution mass spectrometry (HRMS) is another essential tool. It provides the exact molecular weight, allowing for the determination of the molecular formula. clariant.com More importantly, analysis of the fragmentation patterns in mass spectrometry can help deduce the position of the labile C3a-C3a' linkages that connect the cyclotryptamine units. chemrxiv.org

For unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard. Obtaining a suitable crystal of this compound or a key synthetic intermediate can definitively resolve any structural ambiguities that may persist after extensive NMR and mass spectrometric analysis, particularly concerning the configuration of the sterically crowded quaternary stereocenters. chemrxiv.org The combination of these advanced spectroscopic methods provides a powerful arsenal (B13267) for researchers to confidently elucidate and verify the complex structure of this compound. clariant.combionity.com

| Spectroscopic Technique | Application in this compound Research | Key Information Provided |

| 1D NMR (¹H, ¹³C) | Initial structural characterization. | Provides data on the basic chemical environment and number of protons and carbons. rsc.org |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed structural and stereochemical assignment. | Elucidates proton-proton and proton-carbon correlations to map the molecular framework and spatial arrangements. chemrxiv.orgnd.edu |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination and linkage analysis. | Provides exact mass and fragmentation patterns to confirm composition and connectivity of subunits. chemrxiv.orgclariant.com |

| X-ray Crystallography | Definitive stereochemical and structural confirmation. | Offers unambiguous 3D structural data, resolving the absolute and relative configuration of all stereocenters. |

Strategic Approaches for Resolving Methodological Challenges

Research on this compound is fraught with methodological challenges, primarily stemming from its complex three-dimensional structure. scite.ai These challenges are most prominent in the areas of total synthesis and stereochemical assignment. chemrxiv.org

To address these synthetic challenges, researchers have developed innovative and strategic approaches. One of the most successful is the biosynthesis-inspired, diazene-directed modular assembly. chemrxiv.orgmit.edu This strategy involves:

Convergent Assembly : Building complex fragments (cyclotryptamine monomers) separately and then joining them. acs.orgacs.org This approach is more efficient than a linear synthesis.

Diazene-Directed Coupling : Using diazenes as transient linkers to assemble the cyclotryptamine subunits. mit.edu